Cas no 82044-23-3 (Potassium (R)-Glycidate)

Potassium (R)-Glycidate structure
Potassium (R)-Glycidate structure
Productnaam:Potassium (R)-Glycidate
CAS-nummer:82044-23-3
MF:C3H4KO3
MW:127.160362243652
MDL:MFCD00274194
CID:699725
PubChem ID:23708734

Potassium (R)-Glycidate Chemische en fysische eigenschappen

Naam en identificatie

    • Oxiranecarboxylic acid, potassium salt, (2R)-
    • Potassium (R)-oxirane-2-carboxylate
    • Oxiranecarboxylic acid, potassium salt, (2R)- (9CI)
    • Oxiranecarboxylic acid, potassium salt, (R)- (ZCI)
    • Potassium (2R)-glycidate
    • Potassium (R)-glycidate
    • AKOS016005599
    • MFCD00274194
    • (R)-oxirane-2-carboxylate (potassium)
    • DTXSID90635764
    • SCHEMBL7868884
    • CS-0099809
    • potassium;(2R)-oxirane-2-carboxylate
    • Potassium (2R)-oxirane-2-carboxylate
    • AC-30694
    • 82044-23-3
    • Potassium(R)-oxirane-2-carboxylate
    • Potassium (R)-Glycidate
    • MDL: MFCD00274194
    • Inchi: 1S/C3H4O3.K/c4-3(5)2-1-6-2;/h2H,1H2,(H,4,5);/t2-;/m1./s1
    • InChI-sleutel: QSVVJJRBBMPZEW-HSHFZTNMSA-N
    • LACHT: C([C@@H]1OC1)(=O)O.[K]

Berekende eigenschappen

  • Exacte massa: 125.97192544g/mol
  • Monoisotopische massa: 125.97192544g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 7
  • Aantal draaibare bindingen: 1
  • Complexiteit: 82.2
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 52.7Ų

Potassium (R)-Glycidate Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Chemenu
CM525781-250mg
Potassium (R)-oxirane-2-carboxylate
82044-23-3 97%
250mg
$67 2024-07-23
TRC
P993423-500mg
Potassium (R)-Glycidate
82044-23-3
500mg
$ 800.00 2023-09-06
eNovation Chemicals LLC
Y1200420-1g
Potassium (R)-oxirane-2-carboxylate
82044-23-3 95%
1g
$500 2024-07-23
Ambeed
A144615-1g
Potassium (R)-oxirane-2-carboxylate
82044-23-3 97%
1g
$127.0 2025-02-21
Ambeed
A144615-5g
Potassium (R)-oxirane-2-carboxylate
82044-23-3 97%
5g
$634.0 2025-02-21
Chemenu
CM525781-1g
Potassium (R)-oxirane-2-carboxylate
82044-23-3 97%
1g
$199 2024-07-23
TRC
P993423-1g
Potassium (R)-Glycidate
82044-23-3
1g
$ 1240.00 2022-06-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DI706-50mg
Potassium (R)-Glycidate
82044-23-3 97+%
50mg
648.0CNY 2021-07-15
abcr
AB461007-1 g
Potassium (R)-oxirane-2-carboxylate; .
82044-23-3
1g
€671.90 2023-04-22
A2B Chem LLC
AC29864-1g
Potassium (r)-oxirane-2-carboxylate
82044-23-3 95%
1g
$90.00 2024-04-19

Potassium (R)-Glycidate Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  1.5 h, -20 °C; -20 °C → 0 °C; 17 h, 0 °C
1.2 Solvents: Ethanol ,  Water ;  30 min, rt → reflux
Referentie
Total Synthesis of Solandelactone I
Eichenauer, Nils C.; et al, Journal of Natural Products, 2015, 78(11), 2782-2790

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Ethanol
Referentie
Enantioselective synthesis of 2-alkyl-5-methylene-1,3-dioxolan-4-ones and exo-selective Diels-Alder reactions with cyclopentadiene
Roush, William R.; et al, Journal of Organic Chemistry, 1992, 57(12), 3380-7

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Potassium bromide ,  Nitrous acid Solvents: Water
1.2 Reagents: Potassium hydroxide Solvents: Ethanol
Referentie
Potent Inhibitors of a Shikimate Pathway Enzyme from Mycobacterium tuberculosis: Combining mechanism- and modeling-based design
Reichau, Sebastian; et al, Journal of Biological Chemistry, 2011, 286(18), 16197-16207

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: p-Toluenesulfonic acid ,  (SP-4-2)-[[2,2′-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6… Solvents: Dichloromethane ;  1 h, rt
1.2 Solvents: Water ;  21 h, rt; 2 h, 85 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol ;  0 °C → rt; 16 h, rt
Referentie
Synthesis of the fungal macrolide berkeleylactone A and its inhibition of microbial biofilm formation
Schriefer, Manuel G.; et al, Organic & Biomolecular Chemistry, 2021, 19(21), 4743-4751

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Sodium hypochlorite ;  30 min, 0 °C; 1.5 h, > 0 °C
2.1 Reagents: Oxygen Catalysts: p-Toluenesulfonic acid ,  (SP-4-2)-[[2,2′-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6… Solvents: Dichloromethane ;  1 h, rt
2.2 Solvents: Water ;  21 h, rt; 2 h, 85 °C
3.1 Reagents: Potassium hydroxide Solvents: Methanol ;  0 °C → rt; 16 h, rt
Referentie
Synthesis of the fungal macrolide berkeleylactone A and its inhibition of microbial biofilm formation
Schriefer, Manuel G.; et al, Organic & Biomolecular Chemistry, 2021, 19(21), 4743-4751

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Potassium bromide ,  Hydrogen bromide Solvents: Water ;  rt → -10 °C
1.2 Reagents: Sodium nitrite ;  -10 °C; -10 °C → 0 °C; 12 h, 0 °C
1.3 Reagents: Potassium hydroxide Solvents: Ethanol ;  -15 °C; 2 h, -15 °C; -15 °C → 0 °C; 16 h, 0 °C; pH 2 - 3
Referentie
The asymmetric total synthesis of (+)-salvianolic acid A
Zheng, Yong; et al, Tetrahedron, 2016, 72(33), 5047-5050

Productiemethode 7

Reactievoorwaarden
Referentie
Total Synthesis of Berkeleylactone A
Ferko, Branislav; et al, Journal of Organic Chemistry, 2019, 84(11), 7159-7165

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  0 °C → rt; 16 h, rt
Referentie
Synthesis of the fungal macrolide berkeleylactone A and its inhibition of microbial biofilm formation
Schriefer, Manuel G.; et al, Organic & Biomolecular Chemistry, 2021, 19(21), 4743-4751

Potassium (R)-Glycidate Raw materials

Potassium (R)-Glycidate Preparation Products

Potassium (R)-Glycidate Gerelateerde literatuur

Artikelen aanbevelen

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:82044-23-3)Potassium (R)-Glycidate
A856311
Zuiverheid:99%
Hoeveelheid:5g
Prijs ($):571.0